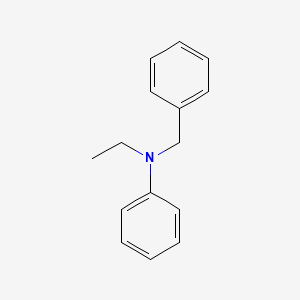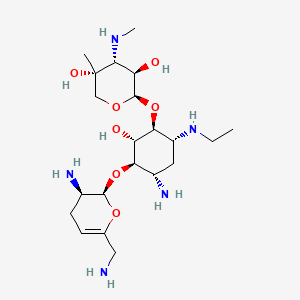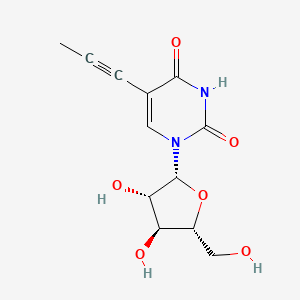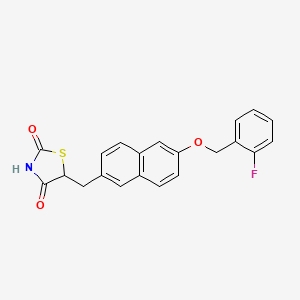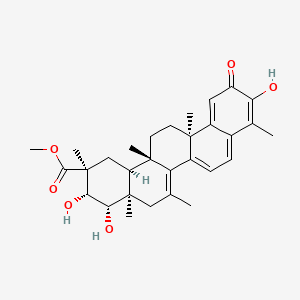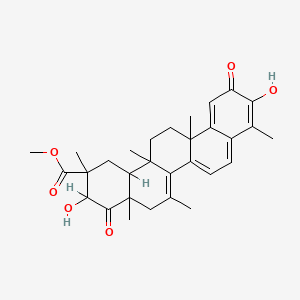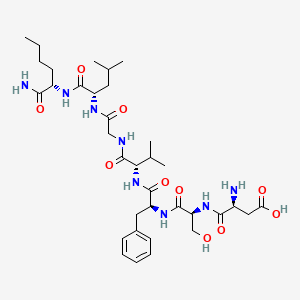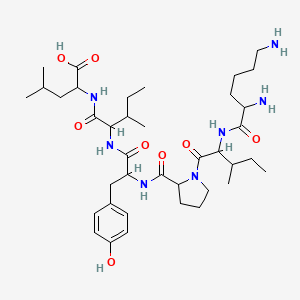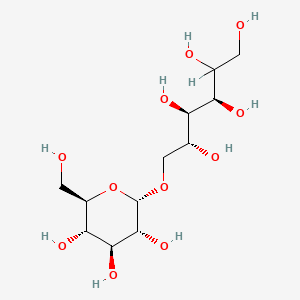
Isomalt
Übersicht
Beschreibung
Isomalt is a sugar substitute, a mixture of the two disaccharide alcohols 1,6-GPS and 1,1-GPM . It is a sugar-free sweetener discovered during the 1960s . It is white, crystalline, and odorless . It is a type of sugar alcohol that is derived from beet sugar .
Synthesis Analysis
Isomalt is produced by hydrogenation of its precursor disaccharide isomaltulose, which is obtained from sucrose as raw material . It is made by combining two sugar molecules: glucose and mannitol .Molecular Structure Analysis
Isomalt is a mixture of two isomers: α-D-glucopyranosyl–1-6-mannitol (GPM) and α-D-glucopyranosyl–1-6-sorbitol (GPS) .Chemical Reactions Analysis
The hydrogenation of the ketosugar isomaltulose gives a mixture of the two glucosylhexitols glucosyl-α-(1→1)-mannitol and glucosyl-α-(1→6)-sorbitol . Complete hydrolysis of isomalt yields glucose (50%), sorbitol (25%), and mannitol (25%) .Physical And Chemical Properties Analysis
Isomalt is a non-cariogenic sweetener with versatile properties due to its practically insulin-independent metabolism and its reduced physiological caloric value compared to sugar . It is an odorless, white, crystalline substance containing about 5% water of crystallisation .Wissenschaftliche Forschungsanwendungen
Sweetener in Food Industry
Isomalt is a sweetener with versatile properties due to its noncariogenicity, its practically insulin-independent metabolism, and its reduced physiological caloric value compared to sugar . It is used in the formulation of tooth-friendly sweets, in the production of calorie-reduced foods, and in special products for diabetics .
Sugar Substitute in Confectionery Products
Isomalt is used as a sugar substitute in various confectionery products. It is sensorically not distinguishable from sucrose-based products . This makes it a popular choice for creating sugar-free or reduced-sugar versions of traditional sweets .
Non-Cariogenic Property
Isomalt is non-cariogenic, as shown with rat caries model experiments . Tests in vitro demonstrated that isomalt is neither fermented nor used as a carbon source for growth by cariogenic streptococci . This property makes it suitable for use in dental-friendly sweets .
Reduced Glycaemic and Insulin Response
Isomalt has a reduced postprandial glycaemic and insulin response . This makes it a suitable sweetener for diabetics, without any adverse metabolic effects .
Inhibits Glucan Formation
Isomalt is not a substrate for plaque polysaccharide synthesizing glucosyltransferases from Streptococci and was found to inhibit glucan formation of glucosyltransferase from Streptococcus mutans . This property further enhances its dental-friendly characteristics .
Supports a Low Glycaemic Diet
Using isomalt as a naturally sourced sugar replacer is a viable strategy to support a low glycaemic diet . This makes it a promising alternative to sucrose, with versatile properties for many food and pharmaceutical applications .
Wirkmechanismus
Target of Action
Isomalt is a sugar substitute that primarily targets the human digestive system . It is used for its sugar-like physical properties and has little to no impact on blood sugar levels . and is considered to be tooth-friendly.
Mode of Action
Isomalt is a mixture of two disaccharide alcohols, 1,6-GPS and 1,1-GPM . It is incompletely absorbed in the small intestine . When polyols like isomalt pass into the large intestine, they can cause osmotically induced diarrhea and stimulate the gut flora, causing flatulence . Regular consumption of isomalt can lead to desensitization, decreasing the risk of intestinal upset .
Biochemical Pathways
Isomalt is produced by hydrogenation of its precursor disaccharide isomaltulose, which is obtained from sucrose as raw material . The hydrogenation of the ketosugar isomaltulose gives a mixture of the two glucosylhexitols glucosyl-a-(1~1)-mannitol and glucosyl-a-(1 6)-sorbitol .
Pharmacokinetics
Isomalt is poorly absorbed by the body, and thus has only about half the calories of sugar . Chemically, it is a disaccharide sugar-alcohol consisting of glucose and mannitol or sorbitol sub-units . Like many other sugar alcohols, large amounts can cause diarrhea .
Result of Action
Isomalt enhances flavor transfer in foods . It dissolves more slowly in the mouth so that candies with isomalt have a longer-lasting taste .
Action Environment
Isomalt is widely used for the production of sugar-free candy, especially hard-boiled candy, because it resists crystallization much better than the standard combinations of sucrose and corn syrup . It is used in sugar sculpture for the same reason . Isomalt can also be used as a plasticizer for high methoxyl pectin films . It reduces the rigidity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4?,5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERLAGPUMNYUCK-BLEZHGCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020753 | |
| Record name | Isomalt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white, slightly hygroscopic, crystalline mass. | |
| Record name | ISOMALT | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water, very slightly soluble in ethanol. | |
| Record name | ISOMALT | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Mechanism of Action |
/Investigators/ compared the effect of a variety of sugar alcohols on calcium absorption from the rat small and large intestine in vitro. An Using chamber technique was used to determine the net transport of Ca across the epithelium isolated from the jejunum, ileum, cecum, and colon of rats. The concentration of Ca in the serosal and mucosal Tris buffer solution was 1.25 mM and 10 mM, respectively. The Ca concentration in the serosal medium was determined after incubation for 30 min and the net Ca absorption was evaluated. The addition of 0.1-200 mM erythritol, xylitol, sorbitol, maltitol, palatinit, or lactitol to the mucosal medium affected net Ca absorption in the intestinal preparations. Differences in Ca transport were observed between portions of the intestine, but not between sugar alcohols tested. /The authors/ concluded that sugar alcohols directly affect the epithelial tissue and promote Ca absorption from the small and large intestine in vitro., Isomalt is a non-cariogenic sweetener, which is widely used in sugar-free candy and chewing gum. Little is known about the effects of Isomalt on de- and remineralization. Binding between calcium and Isomalt has been reported, which could affect the mineral balance. The objective of this study was to examine the effects of Isomalt on de- and remineralization of bovine enamel lesions, both in vitro and in situ. In in vitro study, subsurface enamel lesions were subjected to 3-weeks pH-cycling. Treatments were 5-min rinses with 10% Isomalt solutions daily and 10% Isomalt additions to re- or demineralizing solutions. Standard pH-cycling conditions were used with a 0.2 ppm fluoride background during the remineralization phase. In in situ study, subsurface lesions were exposed 2 months in vivo and brushed three times daily with 10% Isomalt containing toothpaste. Treatment effects were assessed by chemical analysis of the solutions (in vitro) and transversal microradiography (in vitro and in situ). In in vitro study, while 5-min rinses with 10% Isomalt gave slightly increased remineralization, continuous presence of 10% Isomalt (in re- or demineralizing solutions) inhibited both de- and/or remineralization. This lead to significantly smaller overall mineral loss when Isomalt was added during demineralization. In in situ study, remineralization enhancement during short Isomalt treatments was confirmed. Isomalt had a positive effect on the de/remineralization balance when given under conditions relevant to practical use., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks. | |
| Record name | Isomalt | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isomalt | |
CAS RN |
64519-82-0 | |
| Record name | Isomalt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64519-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomalt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-arabino-Hexitol, 6-O-α-D-glucopyranosyl-, (2.xi.) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isomalt | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the chemical composition of isomalt?
A1: Isomalt is a sugar alcohol derived from sucrose. It primarily consists of two disaccharide diastereomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM). The ratio of these isomers can vary depending on the isomalt grade. []
Q2: How does the isomer ratio in isomalt affect its properties?
A2: The ratio of 1,6-GPS to 1,1-GPM influences isomalt's physical properties. For instance, a higher proportion of GPS leads to enhanced water solubility. [] This ratio also impacts its behavior during manufacturing processes like melt extrusion. []
Q3: What are the applications of isomalt in the pharmaceutical industry?
A3: Isomalt is explored as a carrier in melt-extruded pharmaceutical formulations, particularly for poorly soluble drugs. It exhibits good water solubility and can exist in amorphous or partially crystalline forms post-extrusion. []
Q4: How does the processing temperature affect the properties of isomalt during melt extrusion?
A4: Higher processing temperatures during melt extrusion can lead to a decrease in the glass transition temperature (Tg) of isomalt extrudates. This, in turn, can influence the stability of the incorporated drug. []
Q5: What additives can improve the performance of isomalt in melt extrusion?
A5: Trehalose dihydrate and lactitol monohydrate have been identified as potential additives that can enhance the performance of isomalt in melt extrusion. These additives can increase the Tg of the extrudates, thereby improving the stability of the amorphous phase. []
Q6: Can isomalt be used in the production of tablets through direct compression?
A6: Yes, specific directly compressible (DC) forms of isomalt are suitable for tablet production through direct compression. These DC forms exhibit good compactibility and low sensitivity to lubricants. []
Q7: Has isomalt been explored as a potential material for dosimetry applications?
A8: Research suggests that food-grade isomalt could be used as an electron paramagnetic resonance (EPR) material for dosimetry, particularly in monitoring absorbed doses of gamma radiation. []
Q8: How is isomalt digested in the human body?
A9: Isomalt is poorly digested in the small intestine. A significant portion reaches the colon, where it undergoes fermentation by the gut microbiota. [, , ]
Q9: How does isomalt consumption affect the gut microbiota?
A10: Studies have shown that consuming isomalt can lead to a shift in the gut microbial composition, particularly an increase in beneficial bacteria like Bifidobacteria. [, ]
Q10: What are the potential health benefits of isomalt consumption?
A11: Due to its low digestibility and prebiotic properties, isomalt is associated with potential health benefits like improved bowel function and a positive impact on the colonic environment. [, ]
Q11: Does isomalt consumption affect blood sugar levels?
A12: Isomalt has a very low glycemic index, meaning it has a minimal impact on blood sugar levels compared to sucrose. [, ] This property makes it a suitable sugar substitute for individuals with diabetes.
Q12: Can isomalt be used in low-calorie food products?
A13: Yes, isomalt is frequently used in low-calorie food products. Its low caloric value and ability to provide sweetness and bulk make it a valuable ingredient in sugar-free confectionery, desserts, and beverages. [, , , , , , , ]
Q13: Are there any potential gastrointestinal side effects associated with isomalt consumption?
A14: While generally well-tolerated, consuming large amounts of isomalt can lead to gastrointestinal symptoms like stomach ache, abdominal rumbling, and loose stools in some individuals. This effect is attributed to its poor absorption in the small intestine and subsequent fermentation in the colon. [, , ]
Q14: How does the gastrointestinal tolerance of isomalt compare to other polyols?
A15: Studies suggest that isomalt might be better tolerated than some other polyols, such as lactitol. While both can cause gastrointestinal symptoms, the severity and incidence appear to be lower with isomalt. [, ]
Q15: Does isomalt contribute to tooth decay?
A17: No, isomalt is non-cariogenic, meaning it doesn't contribute to tooth decay. This is because oral bacteria cannot easily metabolize isomalt, unlike sucrose. [, , ]
Q16: How does isomalt affect the sensory properties of food products?
A19: Isomalt can influence the sensory characteristics of food products. For instance, in jelly candies, increasing the proportion of isomalt can lead to increased firmness but decreased tensile strength. [] The sensory impact often depends on the specific food matrix and the proportion of isomalt used.
Q17: How does isomalt compare to stevia as a sugar substitute in beverages?
A20: Both isomalt and stevia are used as sugar substitutes in beverages. Stevia, being a high-intensity sweetener, is used in smaller quantities compared to isomalt. Formulating with a combination of sweeteners like stevia, erythritol, and isomalt can help achieve the desired sweetness profile and sensory characteristics. []
Q18: What analytical techniques are used to characterize isomalt?
A21: Common analytical techniques used for isomalt characterization include Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM). These methods provide information about its chemical structure, thermal behavior, and morphology. []
Q19: What methods are used to quantify isomalt in food products?
A22: High-performance liquid chromatography (HPLC) is often employed for quantifying isomalt in food products. [] Method validation is crucial to ensure the accuracy, precision, and specificity of the analytical method. []
Q20: What are the challenges in analyzing isomalt in the presence of other sugar alcohols?
A23: The structural similarity between isomalt and other sugar alcohols, particularly maltitol, can pose challenges in analysis. Specific analytical techniques and appropriate separation methods are needed for accurate quantification when both are present in a product. []
Q21: Are there any environmental concerns associated with isomalt production or disposal?
A24: While isomalt itself is not considered a significant environmental hazard, its production and disposal should align with sustainable practices. This includes minimizing waste generation, exploring recycling options, and implementing efficient waste management strategies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




